molecular formula C20H22N8O6S2 B606590 Ceftobiprole CAS No. 209467-52-7

Ceftobiprole

Cat. No.: B606590
CAS No.: 209467-52-7
M. Wt: 534.6 g/mol
InChI Key: VOAZJEPQLGBXGO-YCGCJULASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Ceftobiprole has a wide range of scientific research applications, including:

Mechanism of Action

Safety and Hazards

Ceftobiprole may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

Future Directions

Ceftobiprole is currently undergoing Phase III clinical trials and has demonstrated activity against methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and Pseudomonas aeruginosa . Its broad spectrum of activity makes it a candidate for monotherapy of complicated skin and skin-structure infections and pneumonias that have required combination therapy in the past .

Biochemical Analysis

Biochemical Properties

Ceftobiprole exhibits its bactericidal activity by inhibiting bacterial cell wall synthesis . This activity is mediated through binding to essential penicillin-binding proteins (PBPs) and inhibiting their transpeptidase activity, which is essential for the synthesis of the peptidoglycan layer of bacterial cell walls .

Cellular Effects

This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains of Staphylococcus aureus (MRSA) . It has a broad spectrum of activity, making it an excellent choice for initial monotherapy in complicated skin and skin structure infections (cSSSIs) and pneumonias .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to PBPs, such as PBP2a in MRSA strains and PBP2x in pneumococci . This binding inhibits the transpeptidase activity of these proteins, which is essential for the synthesis of the peptidoglycan layer of bacterial cell walls .

Temporal Effects in Laboratory Settings

This compound exhibits linear pharmacokinetics and is primarily excreted unchanged by the kidneys . The half-life of the drug is approximately 3–4 hours . It exhibits minimal plasma protein binding (16%) .

Metabolic Pathways

This compound is minimally metabolized to a microbiologically inactive open-ring metabolite, which accounts for approximately 4% of the parent exposure in subjects with normal renal function .

Transport and Distribution

This compound is primarily excreted unchanged by the kidneys . Its steady-state volume of distribution approximates the extracellular fluid volume in humans .

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization. It acts by binding to PBPs located in the bacterial cell wall .

Preparation Methods

Ceftobiprole is synthesized through a series of chemical reactions involving the formation of its core β-lactam structure. The synthetic route typically involves the following steps:

Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Ceftobiprole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Ceftobiprole is unique among cephalosporins due to its broad-spectrum activity and effectiveness against MRSA. Similar compounds include:

This compound’s unique ability to target both Gram-positive and Gram-negative bacteria, including resistant strains, makes it a valuable addition to the arsenal of antibacterial agents .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ceftobiprole involves several steps of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "4-[(2-aminoethyl)thio]-2-methylpenicillanic acid", "2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid", "3-(2-chloroethyl)-6,7,8-trimethoxy-1-methyl-2(1H)-quinolinone", "2,2,2-trifluoroethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Methanol", "Ethyl acetate", "N,N-dimethylformamide", "Triethylamine", "Tetrahydrofuran", "Diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "Benzyltriethylammonium chloride", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "The first step involves the reaction of 4-[(2-aminoethyl)thio]-2-methylpenicillanic acid with 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid in the presence of sodium bicarbonate to form Ceftobiprole intermediate A.", "Intermediate A is then reacted with 3-(2-chloroethyl)-6,7,8-trimethoxy-1-methyl-2(1H)-quinolinone in the presence of sodium hydroxide to form intermediate B.", "Intermediate B is then reacted with 2,2,2-trifluoroethanol in the presence of sodium hydroxide to form intermediate C.", "Intermediate C is then reacted with N,N-dimethylformamide, triethylamine, and diisopropylethylamine to form intermediate D.", "Intermediate D is then reacted with N,N'-dicyclohexylcarbodiimide and benzyltriethylammonium chloride to form Ceftobiprole intermediate E.", "Intermediate E is then hydrogenated in the presence of palladium on carbon and hydrogen gas to form Ceftobiprole." ] }

Cephalosporins, such as ceftobiprole, are bactericidal and have the same mode of action as other beta-lactam antibiotics (such as penicillins). Cephalosporins disrupt the synthesis of the peptidoglycan layer of bacterial cell walls. The peptidoglycan layer is important for cell wall structural integrity, especially in Gram-positive organisms. The final transpeptidation step in the synthesis of the peptidoglycan is facilitated by transpeptidases known as penicillin binding proteins (PBPs). PBPs bind to the D-Ala-D-Ala at the end of muropeptides (peptidoglycan precursors) to crosslink the peptidoglycan. Beta-lactam antibiotics mimic this site and competitively inhibit PBP crosslinking of peptidoglycan.

CAS No.

209467-52-7

Molecular Formula

C20H22N8O6S2

Molecular Weight

534.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-[2-oxo-1-[(3R)-pyrrolidin-3-yl]pyrrolidin-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H22N8O6S2/c21-20-24-14(26-36-20)11(25-34)15(29)23-12-17(31)28-13(19(32)33)9(7-35-18(12)28)5-8-2-4-27(16(8)30)10-1-3-22-6-10/h5,10,12,18,22,34H,1-4,6-7H2,(H,23,29)(H,32,33)(H2,21,24,26)/b8-5+,25-11+/t10-,12-,18-/m1/s1

InChI Key

VOAZJEPQLGBXGO-YCGCJULASA-N

Isomeric SMILES

C1CNC[C@@H]1N2CC/C(=C\C3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/O)/C5=NSC(=N5)N)SC3)C(=O)O)/C2=O

SMILES

C1CNCC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O

Canonical SMILES

C1CNCC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ceftobiprole;  BAL 9141;  AC1OCFF8;  Zeftera;  UNII-5T97333YZK;  BAL-9141;  BAL9141.

Origin of Product

United States
Customer
Q & A

Q1: What is the primary mechanism of action of ceftobiprole?

A1: this compound exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), specifically PBP2a and PBP2x, which are essential for peptidoglycan cross-linking in bacterial cell walls. [, ]

Q2: How does this compound overcome methicillin resistance in Staphylococcus aureus?

A2: this compound demonstrates high affinity for PBP2a, a key enzyme responsible for methicillin resistance in Staphylococcus aureus. This binding inhibits the enzyme's activity, rendering methicillin-resistant Staphylococcus aureus (MRSA) susceptible to this compound. [, , ]

Q3: Does this compound show similar efficacy against both methicillin-resistant and methicillin-susceptible Staphylococcus aureus?

A3: Yes, this compound exhibits potent activity against both methicillin-resistant and methicillin-susceptible Staphylococcus aureus strains. It has shown comparable in vivo efficacy in murine infection models against both types of Staphylococcus aureus, including strains with reduced susceptibility to vancomycin. []

Q4: What is the chemical structure of this compound?

A5: this compound is a pyrrolidinone-3-ylidenemethyl cephem antibiotic. Its chemical structure features a beta-lactam ring, characteristic of cephalosporins, along with a unique pyrrolidinone substituent. []

Q5: What is the relationship between this compound and this compound medocaril?

A6: this compound medocaril is the water-soluble prodrug of this compound. Following administration, this compound medocaril is rapidly converted to its active form, this compound, in vivo. [, , , ]

Q6: Are there any studies on the stability of this compound medocaril during Y-site administration?

A7: Yes, a study investigated the physical compatibility of this compound medocaril with 70 other drugs during simulated Y-site administration. The study identified specific drug incompatibilities with this compound medocaril, highlighting the importance of compatibility checks to ensure safe and effective intravenous administration. []

Q7: What is the spectrum of activity of this compound against Gram-positive organisms?

A8: this compound exhibits potent activity against a wide range of Gram-positive organisms, including methicillin-resistant and methicillin-susceptible Staphylococcus aureus, coagulase-negative staphylococci, beta-hemolytic streptococci, and Streptococcus pneumoniae, including penicillin-resistant strains. [, , , , , , , ]

Q8: How does this compound perform against Gram-negative organisms?

A10: this compound shows activity against a range of Gram-negative organisms. It is effective against most Enterobacteriaceae, Haemophilus influenzae, and Moraxella catarrhalis. [, , , , , ] It also shows activity against Pseudomonas aeruginosa, although its potency is generally lower compared to ceftazidime. [, , , ]

Q9: What are the known resistance mechanisms to this compound in Pseudomonas aeruginosa?

A12: A key resistance mechanism identified in Pseudomonas aeruginosa is the overexpression of the MexXY efflux pump. This pump actively removes this compound from the bacterial cell, reducing its intracellular concentration and efficacy. [] Mutations in the mexZ gene, a negative regulator of mexXY, can lead to increased pump expression and this compound resistance. []

Q10: Are there any concerns regarding the development of resistance to this compound?

A13: While this compound shows promising activity against a broad range of bacteria, the emergence of resistance is a concern, as with all antibiotics. Monitoring resistance patterns and exploring combination therapies are crucial to ensure its long-term efficacy. [, ]

Q11: What are the key pharmacokinetic parameters of this compound?

A14: this compound exhibits linear pharmacokinetics and is primarily eliminated unchanged by the kidneys. It has a half-life of approximately 3-4 hours and minimal plasma protein binding (16%). [] Studies in rabbits have shown that this compound achieves good penetration into bone tissue, suggesting its potential for treating bone infections. []

Q12: Which PK-PD index best correlates with this compound's efficacy?

A15: Studies using murine thigh and lung infection models have shown that the time above MIC (T>MIC) is the PK-PD index that correlates best with this compound's efficacy against both Gram-positive and Gram-negative pathogens. []

Q13: How does this compound's PK/PD profile guide its dosing regimen?

A16: this compound's PK/PD profile, specifically its T>MIC relationship, informs its dosing regimen. Studies suggest that maintaining adequate drug concentrations above the MIC for a sufficient duration is crucial for optimal efficacy. [] Modeling suggests that a this compound dose of 15 mg/kg infused over 2 hours and administered every 12 hours in neonates and infants <3 months of age, or every 8 hours in older pediatric patients, would result in exposure consistent with that in adults and good PK/PD target attainment. []

Q14: What other potential clinical applications are being explored for this compound?

A18: this compound is being investigated for its potential in treating complicated skin and skin structure infections (cSSSIs) and Staphylococcus aureus bacteremia. [, , , ] Phase 3 clinical trials have been conducted or are underway to evaluate its efficacy and safety in these indications. [, , , ]

Q15: Has this compound's efficacy been evaluated in clinical trials for complicated skin and skin structure infections?

A19: Yes, a double-blind, randomized trial compared this compound to vancomycin in patients with cSSSIs caused by Gram-positive bacteria. The results showed that this compound was noninferior to vancomycin, with similar cure rates observed in both treatment groups. []

Q16: Are there any studies investigating the use of this compound in combination therapies?

A20: Research has explored the synergistic potential of this compound in combination with other antibiotics. For instance, this compound demonstrated synergy with vancomycin against MRSA and glycopeptide-intermediate Staphylococcus aureus (GISA) in a rat model of infective endocarditis. [] Additionally, this compound enhanced daptomycin's activity against vancomycin-resistant Enterococcus (VRE), suggesting a potential role in treating challenging enterococcal infections. []

Q17: What are the common adverse effects associated with this compound?

A21: Clinical trials have reported that this compound is generally well-tolerated. The most common adverse events include headache and gastrointestinal upset, such as nausea, vomiting, and diarrhea. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.